molecular formula C19H23N3O3 B6429194 1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1705667-97-5

1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6429194
CAS No.: 1705667-97-5
M. Wt: 341.4 g/mol
InChI Key: MFBKRHSCKFOEKX-UHFFFAOYSA-N
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Description

1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of azepane derivatives. This compound is characterized by its unique structure, which includes a phenylazepane moiety attached to a tetrahydropyrimidine-2,4-dione core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the azepane ring in the presence of a base.

    Formation of the Tetrahydropyrimidine-2,4-dione Core: This core structure is typically synthesized through a condensation reaction between a urea derivative and a β-keto ester under acidic or basic conditions.

    Coupling of the Two Moieties: The final step involves the coupling of the phenylazepane moiety with the tetrahydropyrimidine-2,4-dione core through a suitable linker, such as a propyl group, using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound. Common reagents include halides, acids, and bases.

    Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents like aldehydes or ketones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-oxo-3-(3-phenylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 1-[3-oxo-3-(3-phenylmorpholin-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Comparison

Compared to similar compounds, 1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-17-9-12-21(19(25)20-17)13-10-18(24)22-11-5-4-8-16(14-22)15-6-2-1-3-7-15/h1-3,6-7,9,12,16H,4-5,8,10-11,13-14H2,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBKRHSCKFOEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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